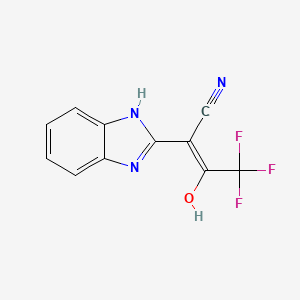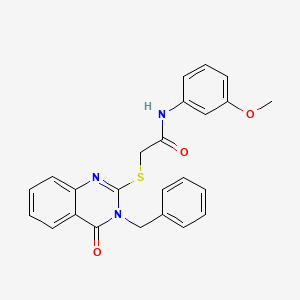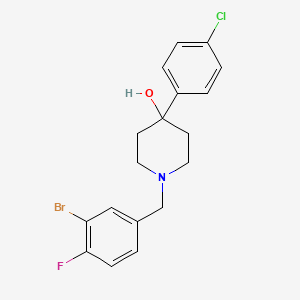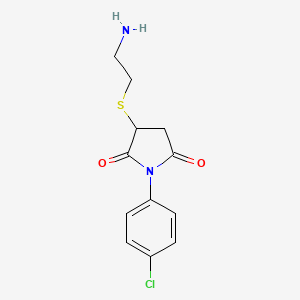![molecular formula C11H15Cl2NO2 B5247807 2-[3-(2,5-Dichlorophenoxy)propylamino]ethanol CAS No. 5734-30-5](/img/structure/B5247807.png)
2-[3-(2,5-Dichlorophenoxy)propylamino]ethanol
Vue d'ensemble
Description
2-[3-(2,5-Dichlorophenoxy)propylamino]ethanol is a chemical compound with the molecular formula C₁₁H₁₅Cl₂NO₂. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a dichlorophenoxy group attached to a propylaminoethanol backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,5-Dichlorophenoxy)propylamino]ethanol typically involves the reaction of 2,5-dichlorophenol with 3-chloropropylamine, followed by the addition of ethanol. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Step 1: 2,5-Dichlorophenol reacts with 3-chloropropylamine in the presence of a base to form 2-[3-(2,5-dichlorophenoxy)propyl]amine.
Step 2: The intermediate product is then reacted with ethanol to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(2,5-Dichlorophenoxy)propylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-[3-(2,5-Dichlorophenoxy)propylamino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific molecular targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-[3-(2,5-Dichlorophenoxy)propylamino]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[3-(2,3-Dichlorophenoxy)propylamino]ethanol: This compound has a similar structure but with chlorine atoms at different positions on the phenoxy ring.
2-[3-(2,4-Dichlorophenoxy)propylamino]ethanol: Another similar compound with chlorine atoms at the 2 and 4 positions on the phenoxy ring.
Uniqueness
2-[3-(2,5-Dichlorophenoxy)propylamino]ethanol is unique due to its specific substitution pattern on the phenoxy ring, which can influence its chemical reactivity and biological activity. The position of the chlorine atoms can affect the compound’s interaction with molecular targets and its overall pharmacological profile.
Propriétés
IUPAC Name |
2-[3-(2,5-dichlorophenoxy)propylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO2/c12-9-2-3-10(13)11(8-9)16-7-1-4-14-5-6-15/h2-3,8,14-15H,1,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNBUHQTHMWAAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCCCNCCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386558 | |
| Record name | 2-[3-(2,5-dichlorophenoxy)propylamino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24826545 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5734-30-5 | |
| Record name | 2-[3-(2,5-dichlorophenoxy)propylamino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylacetamide](/img/structure/B5247725.png)


![1-(4-fluorophenyl)-4-{1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5247755.png)
![6-(1,3-benzodioxol-5-yl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5247761.png)
![N'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-2-methylbenzohydrazide](/img/structure/B5247775.png)
![4-fluoro-3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5247782.png)
![N-[2-(4-methylphenyl)-2-oxo-1-[(4-sulfamoylphenyl)amino]ethyl]furan-2-carboxamide](/img/structure/B5247787.png)
![2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5247794.png)

![Propyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5247818.png)
![N-[[2-(4-chlorophenyl)-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl]methyl]-2,2-dimethylpropanamide](/img/structure/B5247834.png)
![3-chloro-N-(3-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5247837.png)

